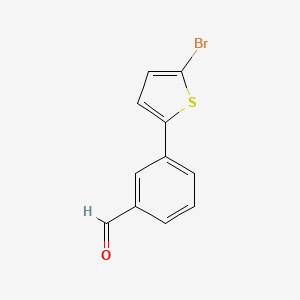

3-(5-Bromothiophen-2-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(5-Bromothiophen-2-yl)benzaldehyde” is a chemical compound with the CAS Number: 1528694-65-6 . It has a molecular weight of 267.15 and its IUPAC name is this compound . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H7BrOS/c12-11-5-4-10(14-11)9-3-1-2-8(6-9)7-13/h1-7H . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound’s molecular formula is C11H7BrOS , and its molecular weight is 267.14 g/mol.Scientific Research Applications

3-(5-Bromothiophen-2-yl)benzaldehyde has been used in a wide range of scientific research applications, including organic synthesis, pharmacology, and biochemistry. It has been used as a starting material for the synthesis of a variety of compounds, including thiophene derivatives, heterocyclic compounds, and polymers. It has also been used as a reagent in the synthesis of other benzaldehyde derivatives. In addition, this compound has been used in the synthesis of drugs and pharmaceuticals, as well as in the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)benzaldehyde is not well understood. However, it is believed that it acts as a substrate for several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as NADPH oxidase, which plays a role in the regulation of cell signaling pathways.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have antioxidant activity in vitro, and it has been suggested that it may have potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as NADPH oxidase, which plays a role in the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(5-Bromothiophen-2-yl)benzaldehyde for laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a variety of compounds, including thiophene derivatives, heterocyclic compounds, and polymers. Additionally, it can be used as a reagent in the synthesis of other benzaldehyde derivatives. However, this compound is a hazardous chemical and should be handled with caution.

Future Directions

There are a number of potential future directions for research into 3-(5-Bromothiophen-2-yl)benzaldehyde. These include further studies into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into the synthesis of this compound and its derivatives could lead to the development of new compounds with novel properties. Finally, further research into the mechanism of action of this compound could lead to the development of novel drugs and therapies.

Synthesis Methods

3-(5-Bromothiophen-2-yl)benzaldehyde can be synthesized in several ways, but the most common method is through the oxidation of 5-bromothiophene-2-carboxylic acid. This involves the reaction of 5-bromothiophene-2-carboxylic acid with a strong oxidizing agent, such as potassium permanganate or chromic acid. The reaction proceeds through a series of steps, resulting in the formation of this compound.

Safety and Hazards

The safety information for “3-(5-Bromothiophen-2-yl)benzaldehyde” includes several hazard statements: H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name |

3-(5-bromothiophen-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-11-5-4-10(14-11)9-3-1-2-8(6-9)7-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTABANFGDMLKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(S2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)